

1,3-dipalmitin synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1,3-Dipalmitin

This technical guide provides a comprehensive overview of **1,3-dipalmitin**, also known as **1,3-dipalmitoy**lglycerol, a diacylglycerol of significant interest to researchers and scientists in the field of drug development and lipid biochemistry. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways.

Synonyms and Alternative Names

1,3-Dipalmitin is known by a variety of names in scientific literature and commercial products. The following table summarizes its common synonyms and identifiers to aid in comprehensive literature searches and material sourcing.



Туре	Name/Identifier	
IUPAC Name	(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate[1]	
Systematic Name	1,3-Dihexadecanoylglycerol[2]	
2-Hydroxypropane-1,3-diyl dipalmitate[2]		
Hexadecanoic acid, 2-hydroxy-1,3-propanediyl ester[2]		
Common Names	1,3-Dipalmitin[2]	
1,3-Dipalmitoyl-glycerol[2]		
1,3-Dipalmitoylglycerin[2]		
Glyceryl 1,3-dipalmitate[2]		
Glycerol 1,3-dipalmitate[2]	_	
alpha,gamma-dipalmitin[2]		
CAS Number	502-52-3[2]	
PubChem CID	68149[1]	
ChEBI ID	CHEBI:77619[2]	
EC Number	207-942-3[2]	
UNII	52PAE2F168[2]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1,3-dipalmitin**, providing essential data for its handling, formulation, and experimental use.



Property	Value	Source
Molecular Formula	C35H68O5	PubChem[1]
Molecular Weight	568.91 g/mol	PubChem[1]
Appearance	White Solid	Guidechem[3]
Melting Point	72-74 °C	ChemicalBook[2]
Boiling Point (Predicted)	628.6 ± 22.0 °C	ChemicalBook[2]
Density (Predicted)	0.930 ± 0.06 g/cm ³	ChemicalBook[2]
pKa (Predicted)	12.63 ± 0.20	Guidechem[3]
Solubility	DMF: 20 mg/mL	Cayman Chemical[4]
DMSO: 30 mg/mL	Cayman Chemical[4]	
Ethanol: 0.25 mg/mL	Cayman Chemical[4]	_
PBS (pH 7.2): 0.7 mg/mL	Cayman Chemical[4]	_
Chloroform (Slightly)	ChemicalBook[2]	_
Ethyl Acetate (Slightly)	ChemicalBook[2]	_

Experimental Protocols

This section provides an overview of methodologies relevant to the study of **1,3-dipalmitin**, including its synthesis, analysis, and its use in biological assays.

Synthesis of 1,3-Diacylglycerols

While a specific protocol for the direct synthesis of **1,3-dipalmitin** was not detailed in the immediate search results, a general and widely used chemoenzymatic approach for the synthesis of structured **1,3-diacylglycerols**, such as **1,3-dioleoyl-2-palmitoylglycerol** (OPO), can be adapted. This method typically involves a two or three-step process:

• Enzymatic Synthesis of 1,3-Dioleoyl-glycerol (1,3-Dioleoin): This step utilizes a lipase, such as Novozym 435, to catalyze the reaction between glycerol and an activated form of the fatty



acid, like vinyl oleate. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for several hours.

- Purification of the 1,3-Diacylglycerol Intermediate: The resulting 1,3-diacylglycerol is then purified from the reaction mixture, often achieving high purity (e.g., >98%).
- Chemical Acylation: The purified 1,3-diacylglycerol is subsequently acylated at the sn-2
 position with the desired fatty acid, in this case, palmitic acid, to yield the final structured
 triglyceride.

This method provides a high degree of control over the final structure of the glycerolipid.

Analytical Methods

The analysis of **1,3-dipalmitin** and other diacylglycerols is crucial for purity assessment and quantification in various matrices.

- High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a
 powerful technique for the separation and quantification of diacylglycerol isomers. A method
 for the analysis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) utilizes a ChromSpher 5 Lipid
 column with a mobile phase of dichloromethane and acetone, coupled with an Evaporative
 Light Scattering Detector (ELSD). This method can effectively separate 1,3- and 1,2diacylglycerol isomers.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the
 analysis of lipids. For analysis, 1,3-dipalmitin is often derivatized, for example, by creating a
 trimethylsilyl (TMS) ether, to increase its volatility for GC analysis. The mass spectrum of the
 derivatized compound provides structural information for identification.

Protein Kinase C (PKC) Activity Assay

As a diacylglycerol, **1,3-dipalmitin** is an activator of Protein Kinase C (PKC). An in vitro PKC activity assay can be performed to investigate the effect of **1,3-dipalmitin** on PKC activation. A common method involves the following steps:

 Immunoprecipitation of PKC: The specific PKC isoform of interest is immunoprecipitated from cell lysates.



- In Vitro Kinase Assay: The immunoprecipitated PKC is incubated with a specific peptide substrate and y-32P-labeled ATP.
- Detection of Phosphorylation: The transfer of the radiolabeled phosphate group from ATP to the substrate is quantified using scintillation counting or autoradiography.

Non-radioactive ELISA-based kits are also commercially available for measuring PKC activity. These assays typically use a specific antibody that recognizes the phosphorylated substrate.

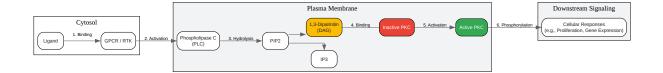
Signaling Pathways

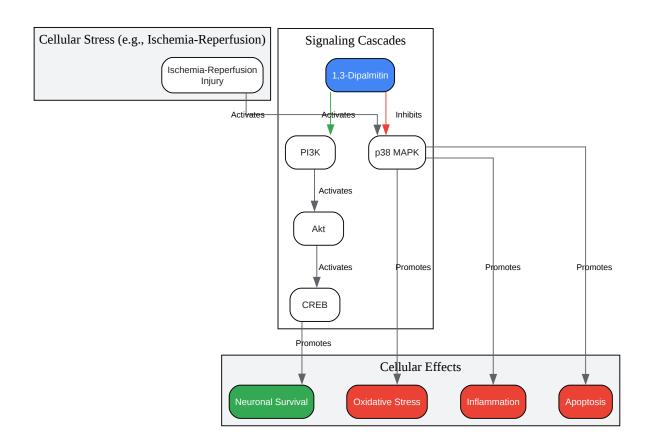
1,3-Dipalmitin, as a diacylglycerol (DAG), plays a critical role as a second messenger in intracellular signaling, primarily through the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of conventional and novel PKC isoforms is a key event in numerous cellular processes. The binding of diacylglycerol, such as **1,3-dipalmitin**, to the C1 domain of PKC is a crucial step in this pathway.







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- To cite this document: BenchChem. [1,3-dipalmitin synonyms and alternative names].
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